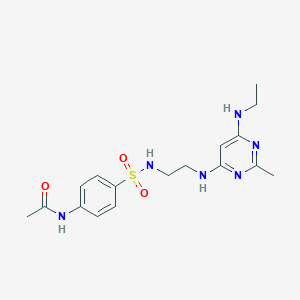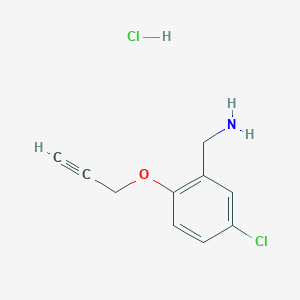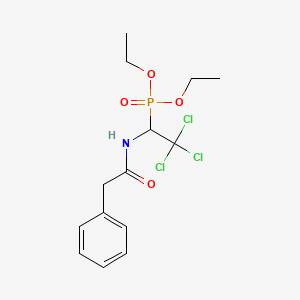
7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” is a chemical compound with the CAS Number: 1955520-84-9 . It has a molecular weight of 203.64 . This compound is a versatile chemical used in scientific research, with applications ranging from drug development to material synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FNO.ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;/h1-2,4,8H,3,5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Mecanismo De Acción
The exact mechanism of action of 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual arousal and desire.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual arousal and desire. It also decreases the levels of serotonin, which is a neurotransmitter that is involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride in lab experiments is its potential to improve sexual desire in women with HSDD. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to study the compound in detail.
Direcciones Futuras
There are several future directions for research on 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride. One area of research is to study the compound in more detail to understand its exact mechanism of action. Another area of research is to explore its potential applications in other fields, such as the treatment of other sexual disorders or mood disorders. Additionally, researchers may investigate the potential side effects of the compound and develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves several steps, starting with the reaction of 2-(trifluoromethyl)phenylacetonitrile and ethyl chloroformate to form 2-(trifluoromethyl)phenylacetate. This intermediate is then reacted with 2-aminoethanol to form 2-(trifluoromethyl)phenyl-(2-hydroxyethyl)carbamate. The final step involves the reaction of this intermediate with 3-chloropropan-1-amine hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a treatment for HSDD in women. Several clinical trials have shown that this compound is effective in improving sexual desire in women with HSDD.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety data sheet (MSDS) provides more detailed safety information .
Propiedades
IUPAC Name |
7-fluoro-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;/h1-2,4,8H,3,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXNQDSGPIZSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2625091.png)
![3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2625094.png)


![Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2625099.png)

![2-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2625103.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2625105.png)
![N-[4-(4-chlorophenoxy)phenyl]-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2625106.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2625108.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one](/img/structure/B2625110.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625114.png)